3-Bromo-4'-fluorodiphenyl ether, also known as 3'-Bromo-4'-fluoroacetophenone, is a synthetic organic compound characterized by its unique molecular structure, which includes a bromine atom and a fluorine atom attached to a diphenyl ether backbone. Its chemical formula is with a molar mass of approximately 217.04 g/mol. The compound appears as a white crystalline solid and has notable physical properties, including a melting point of 52-57°C and a boiling point of approximately 150°C at reduced pressure .
This compound is primarily used in chemical synthesis and research due to its reactive functional groups, which allow for various chemical transformations.
3-Bromo-4'-fluorodiphenyl ether possesses a reactive bromine group, which can be useful as a starting material for further organic transformations. Researchers might utilize it in reactions like substitution or coupling to create more complex molecules with desired properties [].
Aromatic ethers like 3-Bromo-4'-fluorodiphenyl ether can be components in the development of new materials. Their properties, such as thermal stability and electrical conductivity, can be of interest for applications in electronics or polymers [].
The introduction of fluorine and bromine atoms can influence the biological activity of molecules. Researchers might explore 3-Bromo-4'-fluorodiphenyl ether as a scaffold for drug discovery or as a probe molecule to study biological processes [].
The synthesis of 3-Bromo-4'-fluorodiphenyl ether can be achieved through several methods:
3-Bromo-4'-fluorodiphenyl ether has several applications:
Interaction studies involving 3-Bromo-4'-fluorodiphenyl ether focus on its reactivity with various nucleophiles and electrophiles. Research indicates that its halogen substituents enhance its electrophilic character, making it suitable for further derivatization. Investigations into how this compound interacts with biological systems are ongoing, particularly regarding its potential therapeutic effects and mechanisms.
Several compounds share structural similarities with 3-Bromo-4'-fluorodiphenyl ether. Here are some notable examples:
Compound Name | Chemical Formula | Similarity Index |
---|---|---|
1-(3-Bromo-2-fluorophenyl)ethanone | C8H6BrF | 0.93 |
1-(5-Bromo-2,4-difluorophenyl)ethanone | C8H6BrF2 | 0.93 |
5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one | C9H7BrF | 0.93 |
1-(3-Bromo-5-fluorophenyl)ethanone | C8H6BrF | 0.94 |
What sets 3-Bromo-4'-fluorodiphenyl ether apart from these similar compounds is its specific combination of bromine and fluorine substituents on the aromatic ring, which influences both its chemical reactivity and potential biological activity. This unique substitution pattern may lead to distinct properties not observed in other halogenated compounds.
Corrosive;Irritant;Environmental Hazard